Mesitylenesulphonic acid hydrate
Overview
Description
Mesitylenesulphonic acid hydrate is a chemical compound that belongs to the class of sulfonates. It is derived from mesitylene, an aromatic hydrocarbon, through sulfonation. This compound is characterized by the presence of a sulfonate group attached to the mesitylene ring, along with water molecules in its crystalline structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mesitylenesulfonate hydrate typically involves the sulfonation of mesitylene. This process can be carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is usually conducted under controlled conditions to ensure the selective formation of the sulfonate group. The general reaction can be represented as follows: [ \text{Mesitylene} + \text{SO}_3 \rightarrow \text{Mesitylenesulfonic acid} ] The resulting mesitylenesulfonic acid is then neutralized with a suitable base, such as sodium hydroxide, to form the mesitylenesulfonate salt. The hydrate form is obtained by crystallizing the salt in the presence of water.
Industrial Production Methods: In industrial settings, the production of mesitylenesulfonate hydrate follows similar principles but on a larger scale. The process involves the use of continuous reactors and precise control of reaction parameters to achieve high yields and purity. The final product is often purified through recrystallization to obtain the desired hydrate form.
Chemical Reactions Analysis
Types of Reactions: Mesitylenesulphonic acid hydrate can undergo various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Under specific conditions, the sulfonate group can be reduced to form sulfides or other reduced products.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Mesitylenesulfonic acid or other oxidized derivatives.
Reduction: Mesitylenesulfide or other reduced products.
Substitution: Mesitylene derivatives with substituted functional groups.
Scientific Research Applications
Mesitylenesulphonic acid hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: this compound is employed in biochemical assays and as a stabilizing agent for proteins and enzymes.
Industry: The compound is used in the production of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of mesitylenesulfonate hydrate involves its interaction with molecular targets through the sulfonate group. This group can form strong ionic bonds with positively charged sites on proteins, enzymes, or other biomolecules. The interaction can lead to changes in the conformation and activity of the target molecules, thereby exerting its effects. The pathways involved may include signal transduction, enzyme inhibition, or stabilization of molecular structures.
Comparison with Similar Compounds
- Benzenesulfonate hydrate
- Toluene sulfonate hydrate
- Xylene sulfonate hydrate
Comparison: Mesitylenesulphonic acid hydrate is unique due to the presence of three methyl groups on the aromatic ring, which can influence its reactivity and interaction with other molecules. Compared to benzenesulfonate hydrate, mesitylenesulfonate hydrate has a higher degree of substitution, leading to different chemical and physical properties. Toluene sulfonate hydrate and xylene sulfonate hydrate have similar structures but differ in the number and position of methyl groups, affecting their solubility and reactivity.
Properties
IUPAC Name |
2,4,6-trimethylbenzenesulfonic acid;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S.H2O/c1-6-4-7(2)9(8(3)5-6)13(10,11)12;/h4-5H,1-3H3,(H,10,11,12);1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOZTDZTNOUJFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)O)C.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79326-99-1 | |
Record name | Benzenesulfonic acid, 2,4,6-trimethyl-, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79326-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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